Methyl-2-(2H-1,2,3,4-Tetrazol-5-yl)acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

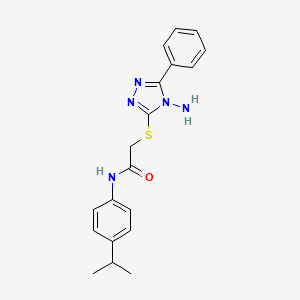

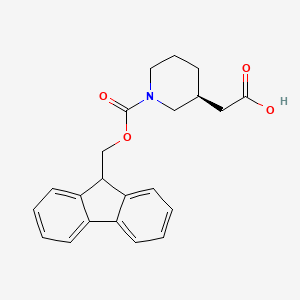

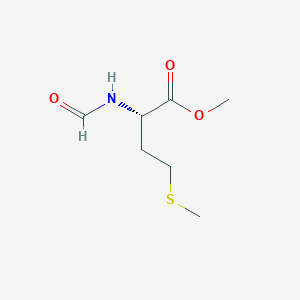

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a chemical compound belonging to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their structural similarity to carboxylic acids and their ability to act as bioisosteres.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of 2H-1,2,3,4-tetrazol-5-ylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and environmentally friendly methods, such as using water as a solvent or employing green chemistry principles to minimize waste and energy consumption.

Types of Reactions:

Oxidation: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Oxidation: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate can be oxidized to form 2-(2H-1,2,3,4-tetrazol-5-yl)acetic acid.

Reduction: The compound can be reduced to form amines or other nitrogen-containing compounds.

Substitution: Various substituted tetrazoles can be synthesized depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Tetrazoles are used in biochemical assays and as probes for studying biological systems.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

Industry: Tetrazoles are used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Wirkmechanismus

Target of Action

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, as a derivative of tetrazole, is known to interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction results in a wide range of biological properties, making it a promising drug in pharmaceutical chemistry .

Mode of Action

The mode of action of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate involves its reaction with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . It also undergoes reaction with few active metals and produces new compounds which are explosives to shocks .

Biochemical Pathways

It’s known that tetrazole derivatives can stabilize the negative charge by delocalization and show corresponding carboxylic acid pka values . This suggests that Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate may influence pathways involving carboxylic acids.

Pharmacokinetics

Tetrazole derivatives are known to boost lipophilicity and enhance bioavailability . This suggests that Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate may have good bioavailability.

Result of Action

It’s known that tetrazole derivatives can result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .

Action Environment

The action environment of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is likely to be influenced by various factors. For instance, it’s known that tetrazoles react vigorously when exposed to shock, fire, and heat on friction . Therefore, the stability and efficacy of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate may be influenced by environmental conditions such as temperature and physical stress.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate can be compared with other tetrazole derivatives, such as:

Candesartan: Used as an angiotensin II receptor antagonist for treating hypertension.

2-Butyl-4-chloro-4,5-dihydro-5-hydroxymethyl-1-[2-(2-triphenylmethyl-1,2,3,4-2H-tetrazol-5-yl)-1,1'-biphenyl-4-methyl]-1H-imidazole: A chemical intermediate used in various industrial applications.

Eigenschaften

IUPAC Name |

methyl 2-(2H-tetrazol-5-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-10-4(9)2-3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXJLWARDIMWNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NNN=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)

![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)

![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)

![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)